
N-(2-Methylphenyl)-N'-(4-methylpyridin-2-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylphenyl)-N’-(4-methylpyridin-2-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-N’-(4-methylpyridin-2-yl)thiourea typically involves the reaction of 2-methylphenyl isothiocyanate with 4-methyl-2-aminopyridine. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methylphenyl)-N’-(4-methylpyridin-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonyl derivatives, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-(2-Methylphenyl)-N’-(4-methylpyridin-2-yl)thiourea would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. As a receptor modulator, it could interact with specific receptors, altering their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-N’-pyridin-2-ylthiourea: Lacks the methyl groups present in N-(2-Methylphenyl)-N’-(4-methylpyridin-2-yl)thiourea.
N-(2-Methylphenyl)-N’-phenylthiourea: Contains a phenyl group instead of a pyridinyl group.
N-(4-Methylphenyl)-N’-(4-methylpyridin-2-yl)thiourea: Has a methyl group on the phenyl ring instead of the pyridinyl ring.
Uniqueness
N-(2-Methylphenyl)-N’-(4-methylpyridin-2-yl)thiourea is unique due to the presence of both 2-methylphenyl and 4-methylpyridin-2-yl groups. This structural combination may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
71196-78-6 |
|---|---|
Fórmula molecular |
C14H15N3S |
Peso molecular |
257.36 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)-3-(4-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C14H15N3S/c1-10-7-8-15-13(9-10)17-14(18)16-12-6-4-3-5-11(12)2/h3-9H,1-2H3,(H2,15,16,17,18) |
Clave InChI |
OGZZSLBCEXFWOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)NC(=S)NC2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



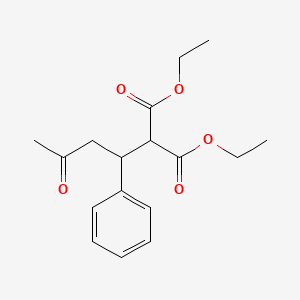
![Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate](/img/structure/B14454530.png)
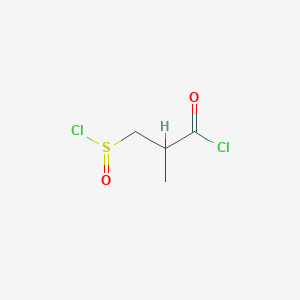
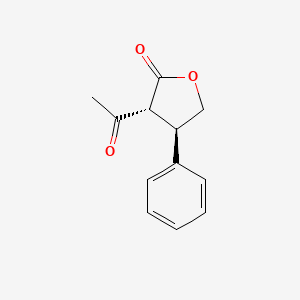
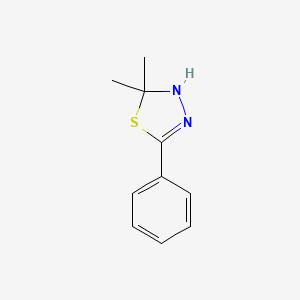
![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14454544.png)
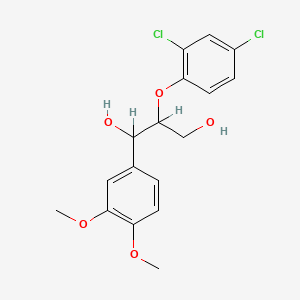
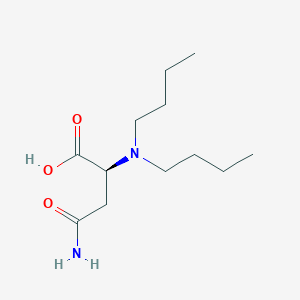

![2-[(Triphenylstannyl)sulfanyl]ethan-1-amine](/img/structure/B14454560.png)

![[(3S)-2-methylhex-4-en-3-yl]benzene](/img/structure/B14454582.png)

